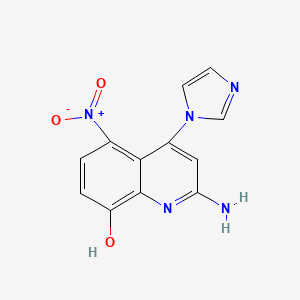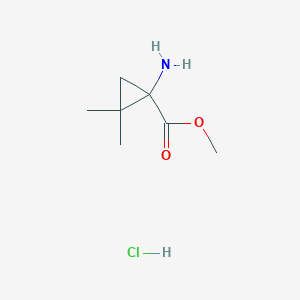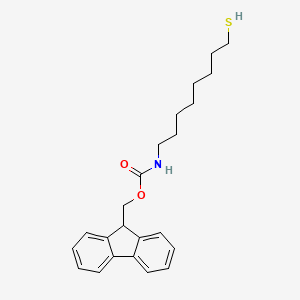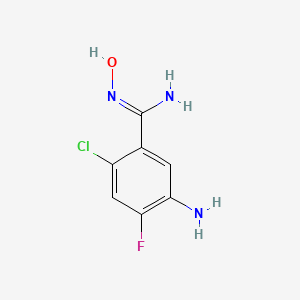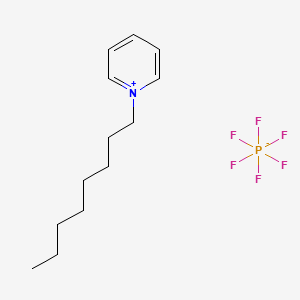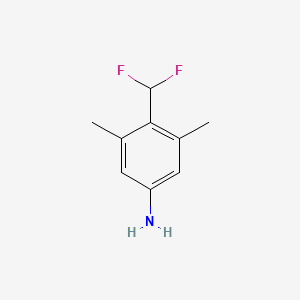
N-hydroxy-1H-indole-6-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-1H-indole-6-carboximidamide: is a chemical compound with the molecular formula C9H9N3O. It belongs to the class of organic compounds known as indoles, which are heterocyclic aromatic compounds. Indoles are significant in various fields due to their biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1H-indole-6-carboximidamide typically involves the reaction of indole derivatives with hydroxylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . The hydroxylamine is then introduced to form the N-hydroxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-hydroxy-1H-indole-6-carboximidamide can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form the corresponding amine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-hydroxy-1H-indole-6-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.
Medicine: this compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-hydroxy-1H-indole-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the enzyme being targeted.
Comparaison Avec Des Composés Similaires
- 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide
- N-hydroxy-4-methoxy-1H-indole-3-carboximidamide
- N-hydroxy-5-methoxy-1H-indole-3-carboximidamide
Comparison: N-hydroxy-1H-indole-6-carboximidamide is unique due to its specific substitution pattern on the indole ring This substitution affects its reactivity and biological activity Compared to similar compounds, it may exhibit different inhibitory effects on enzymes and different reactivity in chemical reactions
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
N'-hydroxy-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11,13H,(H2,10,12) |
Clé InChI |
VNEHRDNLEQBNOG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC2=C1C=CN2)/C(=N/O)/N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


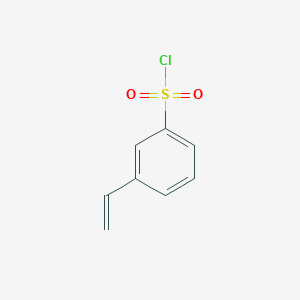
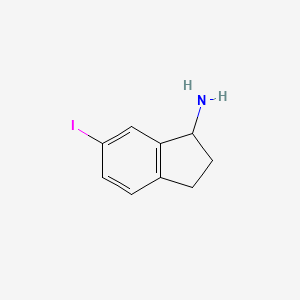
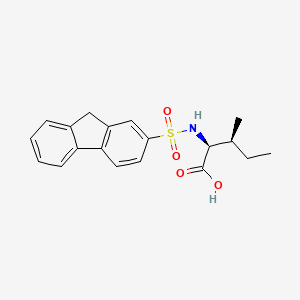

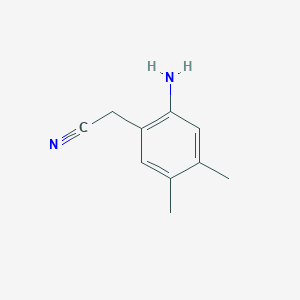
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)

